

# An In-depth Technical Guide to 1,13-Tridecanediol: Structure, Isomerism, and Synthesis

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## Compound of Interest

Compound Name: *1,13-Tridecanediol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,13-tridecanediol**, a long-chain aliphatic diol. The document details its chemical structure, explores its various isomers, presents key physicochemical data, and outlines a contemporary synthesis protocol. This information is intended to support research and development activities in materials science, specialty chemicals, and potentially in the formulation of drug delivery systems.

## Structural Formula and Chemical Identity

**1,13-Tridecanediol** is a linear, bifunctional organic molecule characterized by a thirteen-carbon backbone with hydroxyl (-OH) groups at its terminal positions (C1 and C13).<sup>[1][2]</sup> Its saturated nature and the presence of two primary alcohol groups define its chemical reactivity and physical properties.

- Molecular Formula: C<sub>13</sub>H<sub>28</sub>O<sub>2</sub><sup>[1][2][3]</sup>
- IUPAC Name: tridecane-1,13-diol<sup>[2]</sup>
- CAS Number: 13362-52-2<sup>[1][2][3]</sup>
- SMILES: C(CCCCCCO)CCCCCCCO<sup>[2]</sup>

- InChI Key: HCEPYODGJFPWOI-UHFFFAOYSA-N[2]

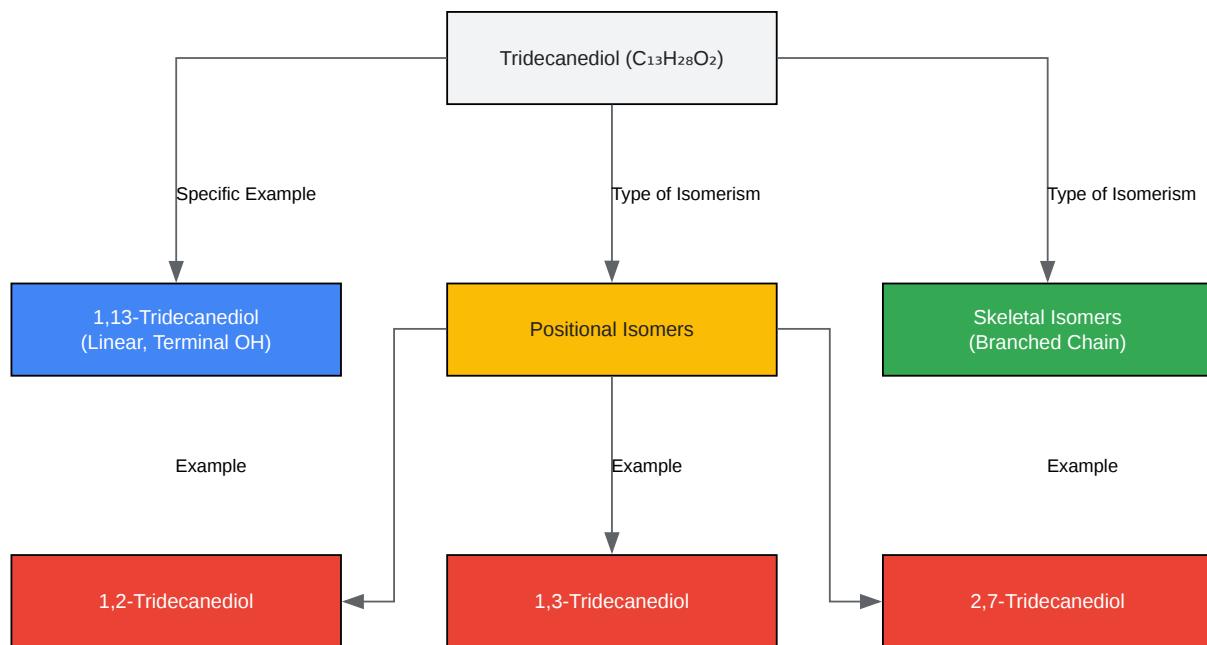
The linear structure of **1,13-tridecanediol** allows for strong intermolecular hydrogen bonding and van der Waals forces, contributing to its solid state at room temperature.

## Isomerism in Tridecanediol

Tridecanediol ( $C_{13}H_{28}O_2$ ) exists in numerous isomeric forms, which can be broadly categorized as positional isomers and stereoisomers.

- Positional Isomers: These isomers differ in the location of the two hydroxyl groups on the thirteen-carbon chain. While **1,13-tridecanediol** has terminal hydroxyl groups, other isomers like 1,2-tridecanediol, 1,3-tridecanediol, or 2,5-tridecanediol feature the hydroxyl groups at different carbon atoms.[4] The position of these groups significantly alters the molecule's polarity, steric hindrance, and subsequent chemical and physical properties.
- Skeletal Isomers: The carbon backbone itself can be branched instead of linear. For example, isomers of tridecanol, such as isotridecanol, are mixtures of branched isomers.[5] This branching disrupts crystal lattice packing, typically leading to lower melting points.[5]
- Stereoisomers: For positional isomers where a hydroxyl group is attached to a chiral center (a carbon atom bonded to four different groups), stereoisomerism (enantiomers and diastereomers) is possible. For instance, 1,3-tridecanediol has a chiral center at the C3 position, leading to (R)- and (S)-enantiomers.

The structural diversity among its isomers leads to a wide range of properties, making different isomers suitable for different applications.

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Caption: Logical relationship of **1,13-tridecanediol** and its isomers.

## Physicochemical Properties

The properties of **1,13-tridecanediol** and its isomer, 1,3-tridecanediol, are summarized below. These quantitative data highlight the impact of hydroxyl group placement on the molecule's physical characteristics.

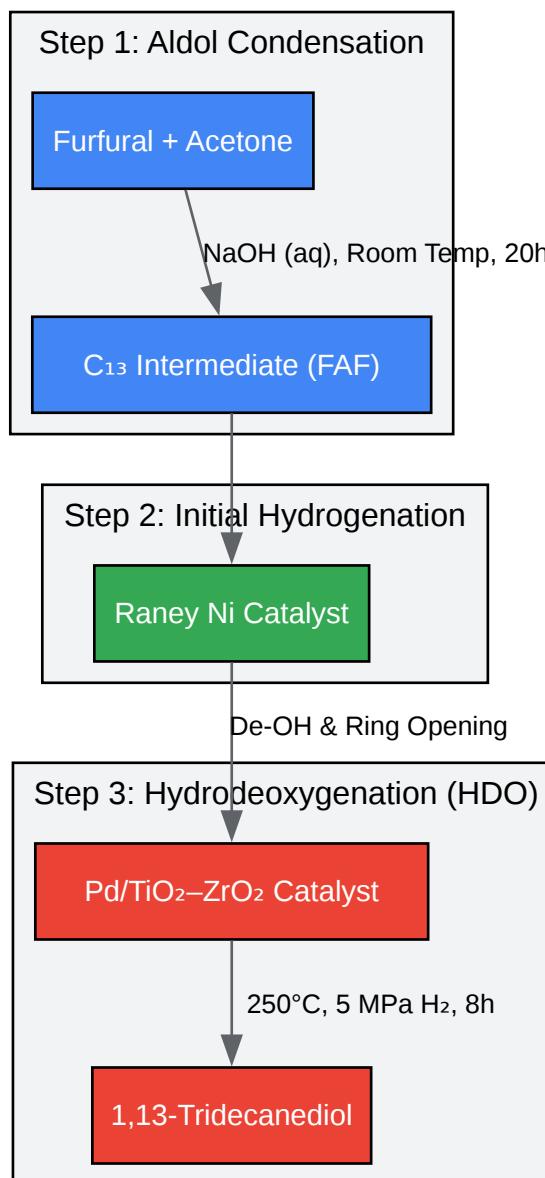
Property	1,13-Tridecanediol	1,3-Tridecanediol
Molecular Formula	$C_{13}H_{28}O_2$ [1][2][3]	$C_{13}H_{28}O_2$ [4]
Molecular Weight	216.36 g/mol [2][3]	216.36 g/mol [4]
Appearance	White to off-white solid[1]	Data not available
Melting Point	76.6°C[1][3]	Data not available
Boiling Point	288.31°C (estimate)[1][3] / 343.889°C @ 760 mmHg[6]	Data not available
Density	0.9123 g/cm <sup>3</sup> (estimate)[1][3] / 0.909 g/cm <sup>3</sup> [6]	Data not available
pKa	14.90 ± 0.10 (Predicted)[1][3]	Data not available
Solubility	Soluble in ethanol, chloroform, DMSO[1]	Data not available

## Experimental Protocols: Synthesis of 1,13-Tridecanediol

A novel and sustainable synthesis strategy for **1,13-tridecanediol** has been developed using furfural, a biomass-derived platform chemical.[7] This multi-step process involves C-C bond formation followed by hydrodeoxygenation.

Objective: To synthesize **1,13-tridecanediol** from furfural.

Workflow:



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Caption: Experimental workflow for the synthesis of **1,13-tridecanediol**.

Methodology:

- Step 1: Aldol Condensation to form C<sub>13</sub> Intermediate
  - Reactants: Furfural (0.02 mol) and acetone (0.01 mol).[\[7\]](#)
  - Solvent/Catalyst: 10 mL of 0.1 mol/L aqueous NaOH.[\[7\]](#)

- Procedure: The reactants are combined in a 25 mL round-bottomed flask and stirred at room temperature for 20 hours.[7]
- Outcome: The resulting C<sub>13</sub> intermediate (FAF) is obtained after filtering, washing, and purification.[7]
- Step 2: Initial Hydrogenation
  - Catalyst: Raney Ni.[7]
  - Function: This step targets the hydrogenation of C=C and C=O double bonds in the intermediate.[7] A yield of 98.30% for this initial hydrogenation has been reported.[7]
- Step 3: Hydrodeoxygenation (HDO) and Ring Opening
  - Catalyst: 10% Pd supported on a mixed oxide of TiO<sub>2</sub>–ZrO<sub>2</sub>.[7] The presence of both ZrO<sub>2</sub> and Pd is crucial for effective dehydroxylation, ring opening, and promoting the reaction towards the final product.[7]
  - Reaction Conditions: The reaction is carried out at 250°C and 5 MPa of H<sub>2</sub> pressure for 8 hours with a stirring speed of 900 rpm.[7]
  - Solvent System: A mixture of 5 mL of methanol and 25 mL of water is used.[7]
  - Yield: Under optimized conditions with the Pd/TiO<sub>2</sub>–ZrO<sub>2</sub> catalyst and the introduction of methanol, a yield of 76.51% for **1,13-tridecanediol** can be achieved.[7]

## Applications and Future Outlook

Currently, **1,13-tridecanediol** is utilized in the cosmetics and personal care industry as an emulsifier, thickener, and humectant.[1] It also serves as a plasticizer for thermoplastic polymers and as a raw material for polyester resins.[1]

For drug development professionals, the interest in long-chain diols lies in their potential as building blocks for novel drug delivery systems, such as liposomes or polymeric nanoparticles. Their amphiphilic nature, when derivatized, can be exploited to encapsulate and deliver both hydrophilic and hydrophobic drug molecules. The well-defined linear structure of **1,13-tridecanediol** makes it an attractive candidate for creating polymers with predictable properties

for controlled release applications. Further research into the biocompatibility and degradation profiles of polyesters derived from **1,13-tridecanediol** is warranted.

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